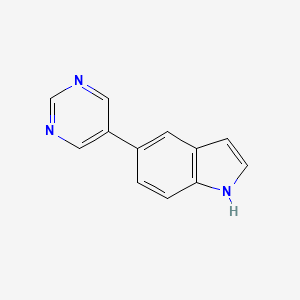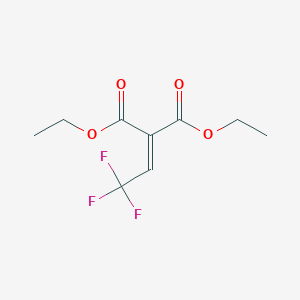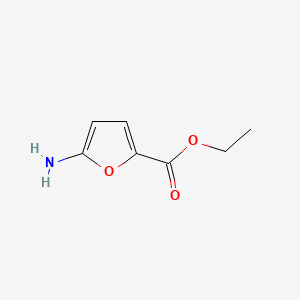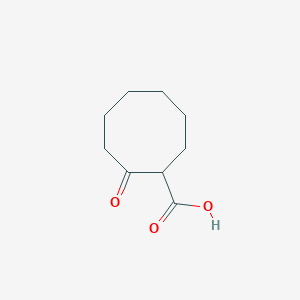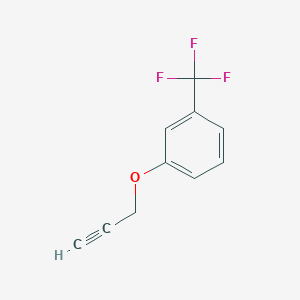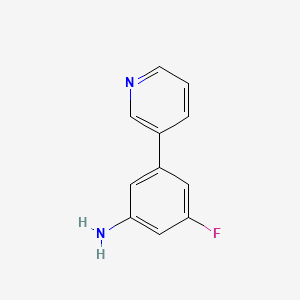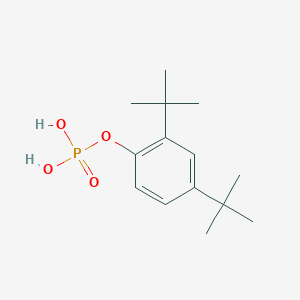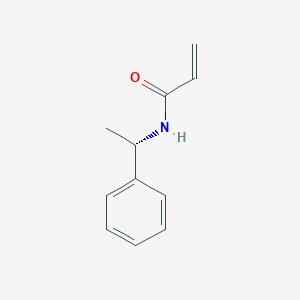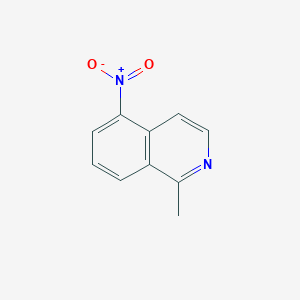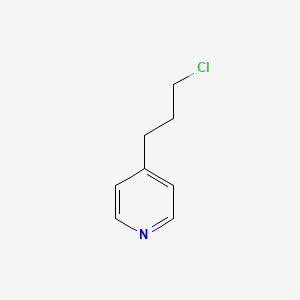
4-(3-氯丙基)吡啶
描述
“4-(3-Chloropropyl)pyridine” is a chemical compound with the CAS Number: 5264-02-8 . It has a molecular weight of 155.63 and its IUPAC name is 4-(3-chloropropyl)pyridine .
Molecular Structure Analysis
The InChI code for “4-(3-Chloropropyl)pyridine” is 1S/C8H10ClN/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2 . This indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .It has a melting point of 135-136 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .
科学研究应用
吡啶的区域选择性双官能化:Heinz 等人 (2021) 的一项研究报告了一种 3-氯吡啶的 3,4-双官能化新方法。此过程包括创建 3,4-吡啶,它是用于合成各种 2,3,4-三取代吡啶的中间体。该方法可用于连续流动装置,并用于制备 (±)-帕罗西汀的关键中间体。
多取代环丙烷衍生物的合成:Banothu 等人 (2015) 的研究展示了从吡啶开始的多取代环丙烷衍生物的高度立体选择性合成。这些化合物显示出显着的抗菌和杀线虫活性。
用于荧光发射的环钯配合物:Mancilha 等人 (2011) 的一项研究涉及用乙酸钯对 4-芳基-2,1,3-苯并噻二唑进行环钯化。此过程产生在室温下在溶液中具有荧光的新型配合物,可用于光物理研究。
醇酰化的可回收催化剂:在 Liu 等人 (2014) 的研究中,4-(N,N-二甲氨基)吡啶盐酸盐被用作惰性醇和酚酰化的可回收催化剂。该研究详细研究了反应机理。
不对称催化中的对映选择性合成:Busto 等人 (2006) 的工作重点是通过化学氧化-酶促还原顺序对映选择性合成 4-(二甲氨基)吡啶。这些化合物在季中心的对映选择性构建中显示出重要的催化特性。
通过杂环季鏻盐对吡啶进行官能化:Dolewski 等人 (2017) 探索了吡啶 C-H 键的直接官能化,特别是在支架的 4 位处,以创建有用的吡啶衍生物。该研究详细介绍了与亲核试剂和过渡金属交叉偶联的反应,以在吡啶中形成各种键,这在制药和电池技术中具有影响 (Dolewski, Hilton, & McNally, 2017)。
安全和危害
未来方向
Pyridine derivatives, including “4-(3-Chloropropyl)pyridine”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted pyridines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the pharmacological applications of “4-(3-Chloropropyl)pyridine” and similar compounds.
属性
IUPAC Name |
4-(3-chloropropyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGHIHYKUVKATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276838 | |
| Record name | 4-(3-chloropropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloropropyl)pyridine | |
CAS RN |
5264-02-8 | |
| Record name | 4-(3-chloropropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

